BMY 42393 is derived from the class of compounds known as phenoxyacetic acids. It is specifically designed to interact with prostacyclin receptors in platelets, making it significant in cardiovascular research and therapeutic applications. The compound has been studied for its ability to modulate platelet function and is recognized for its potential benefits in treating thrombotic disorders .
The synthesis of 2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid involves several key steps:
For example, one synthetic route involves the reaction of 4,5-diphenyl-2-oxazole with an ethyl phenoxyacetate derivative under basic conditions to yield the target compound .
The molecular formula of 2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid is .
The three-dimensional conformation of BMY 42393 has been elucidated through techniques such as X-ray crystallography and NMR spectroscopy, revealing insights into its spatial arrangement and potential binding modes .
BMY 42393 participates in various chemical reactions characteristic of organic compounds with functional groups:
These reactions are vital for understanding its stability under physiological conditions and its interactions within biological systems .
BMY 42393 acts primarily as a partial agonist at prostacyclin receptors on platelets.
This mechanism underscores its potential therapeutic applications in preventing thrombosis without completely inhibiting hemostasis.
The physical properties of BMY 42393 include:
Chemical properties include:
BMY 42393 has several notable applications:
BMY 42393 (C₂₅H₂₁NO₄; MW 399.446 g/mol) is a non-prostanoid oxazole derivative that binds selectively to the prostacyclin (IP) receptor with high affinity [1] [7]. Its structural novelty lies in the 4,5-diphenyloxazole core linked to a phenoxyacetic acid moiety, enabling targeted interactions with the IP receptor’s ligand-binding pocket. Binding assays reveal an IC₅₀ of 130–170 nM for displacement of endogenous ligands, positioning it as a moderate-affinity agonist [1]. Unlike full agonists (e.g., iloprost), BMY 42393 stabilizes a suboptimal receptor conformation due to steric constraints from its diphenyloxazole group, limiting G-protein coupling efficiency [2] [7]. This partial activation underpins its tissue-specific activity.
Table 1: Binding Parameters of BMY 42393 at Prostanoid Receptors
Receptor Type | Radiolabeled Ligand | Binding Affinity (IC₅₀) | Selectivity vs. IP |
---|---|---|---|
IP (prostacyclin) | ³H-iloprost | 170 nM | Reference |
EP1 (PGE1) | ³H-PGE1 | 130 nM | Comparable |
EP2 | ³H-PGE2 | >10,000 nM | Negligible |
DP1 (PGD2) | ³H-PGD2 | >10,000 nM | Negligible |
TP (thromboxane) | ³H-SQ 29548 | >10,000 nM | Negligible |
Data synthesized from platelet membrane binding studies [1] [3].
In human platelet membranes, BMY 42393 competitively displaces ³H-iloprost (IC₅₀ = 170 nM) and ³H-PGE1 (IC₅₀ = 130 nM), confirming direct engagement with the IP receptor’s orthosteric site [1] [3]. Notably, it exhibits >100-fold selectivity over other prostanoid receptors (EP2, DP1, TP), as shown by minimal displacement of ³H-PGE2, ³H-PGD2, or ³H-SQ 29548 [1]. Kinetic studies indicate reversible, concentration-dependent binding, with association rates slower than iloprost but faster than non-specific ligands. This competitive profile enables functional antagonism of endogenous prostacyclin while retaining partial agonism [2].
Table 2: Competitive Binding Kinetics of BMY 42393
Competing Ligand | Assay System | IC₅₀ (nM) | Implication |
---|---|---|---|
³H-iloprost | Human platelet membranes | 170 | Direct IP receptor binding |
³H-PGE1 | Human platelet membranes | 130 | Cross-reactivity with E-series PG |
³H-PGE2 | Human platelet membranes | >10,000 | No EP2 receptor interaction |
³H-PGD2 | Human platelet membranes | >10,000 | No DP1 receptor interaction |
³H-SQ 29548 | Human platelet membranes | >10,000 | No thromboxane receptor interaction |
BMY 42393 elevates platelet cAMP via adenylate cyclase stimulation but with significantly lower efficacy (75–80%) than full agonists (iloprost, PGE1) [1] [2]. Key functional data:
This partial efficacy arises from inefficient receptor-Gₛα coupling, limiting cAMP generation to submaximal levels. In cell types with high receptor density (e.g., platelets), this suffices for anti-aggregatory effects, but in vascular smooth muscle, it avoids pronounced vasodilation—mitigating hypotension risks [2] [6].
Table 3: Functional cAMP Signaling Profile of BMY 42393 vs. Reference Agonists
Agonist | Adenylate Cyclase EC₅₀ | Max. cAMP (% of iloprost) | Platelet Aggregation IC₅₀ |
---|---|---|---|
BMY 42393 | 25 nM | 75–80% | 0.3–2.0 μM |
Iloprost (full) | 0.37 nM | 100% | 0.01–0.1 μM |
Treprostinil | 1.9 nM | 95–100% | 0.05–0.2 μM |
Data from human platelet and transfected cell studies [1] [9] [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7